molecular formula C15H17ClFNO B2972002 2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2310153-42-3

2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2972002
CAS RN: 2310153-42-3
M. Wt: 281.76
InChI Key: IEDSCNHTPZINPF-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CFE or CFE-1.

Mechanism of Action

CFE-1 acts as a dopamine transporter inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to improved motor function and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that CFE-1 can increase dopamine levels in the brain, leading to improved motor function and reduced drug-seeking behavior. Additionally, CFE-1 has been found to have antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of CFE-1 is its high affinity for the dopamine transporter, which makes it a potent and selective inhibitor. However, one of the limitations of CFE-1 is its short half-life, which can make it difficult to study in vivo.

Future Directions

There are several potential future directions for the study of CFE-1. One area of research could be the development of more potent and selective dopamine transporter inhibitors based on the structure of CFE-1. Additionally, further research could be conducted to explore the potential therapeutic applications of CFE-1 in the treatment of other dopamine-related disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Finally, the development of more stable analogs of CFE-1 could also be an area of future research.

Synthesis Methods

The synthesis of CFE-1 involves the reaction of 2-chlorobenzophenone with 3-fluoro-8-azabicyclo[3.2.1]oct-8-ene in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure CFE-1.

Scientific Research Applications

CFE-1 has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and drug addiction.

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFNO/c16-14-4-2-1-3-10(14)7-15(19)18-12-5-6-13(18)9-11(17)8-12/h1-4,11-13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDSCNHTPZINPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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